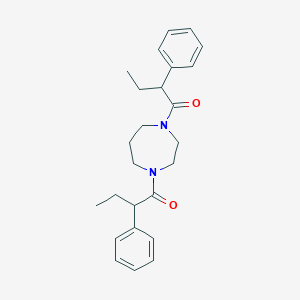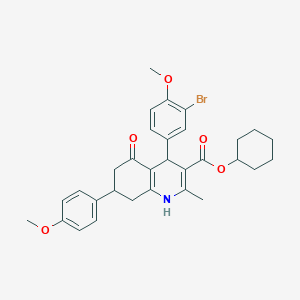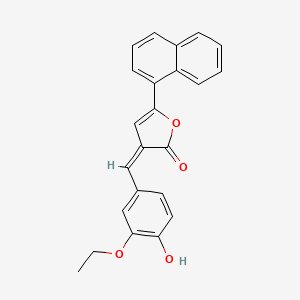![molecular formula C16H23BrN2O3 B5162225 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It works by inhibiting the activity of a protein called TYK2, which is involved in the immune response.
Mecanismo De Acción
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide works by inhibiting the activity of TYK2, a protein that is involved in the signaling pathways of several cytokines that play a role in the immune response. By inhibiting TYK2, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, while increasing the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in inflammation and disease activity in preclinical models of autoimmune diseases. In clinical trials, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to improve skin clearance and reduce joint pain and swelling in patients with psoriasis and psoriatic arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain lab experiments, as high concentrations may be required to achieve the desired effect. Additionally, the cost of synthesizing 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide may limit its availability for certain research projects.
Direcciones Futuras
Future research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide could focus on its potential use in treating other autoimmune diseases such as lupus, as well as its long-term safety and efficacy. Additionally, further studies could investigate the optimal dosing and administration of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, as well as its potential use in combination with other drugs for the treatment of autoimmune diseases. Finally, research could also explore the potential use of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in other therapeutic areas, such as oncology.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, starting with the reaction of 4-bromo-3-methylphenol with propargyl bromide to form 2-(4-bromo-3-methylphenoxy)propyne. This compound is then reacted with morpholine to form 2-(4-bromo-3-methylphenoxy)-N-morpholin-4-ylmethylprop-2-yn-1-amine. Finally, this compound is reacted with acetic anhydride to form 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in reducing inflammation and disease activity. It has also been tested in phase 1 and phase 2 clinical trials, where it has demonstrated a favorable safety profile and efficacy in treating psoriasis and psoriatic arthritis. Ongoing clinical trials are currently evaluating the efficacy of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in treating other autoimmune diseases such as lupus.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-13-11-14(3-4-15(13)17)22-12-16(20)18-5-2-6-19-7-9-21-10-8-19/h3-4,11H,2,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPAGYIKCRWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)

![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)